3,5-dibromo-2H-Pyran-2-one
Overview
Description
3,5-Dibromo-2H-Pyran-2-one: is a brominated derivative of 2H-pyran-2-one, a six-membered cyclic ester. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyran ring. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
Chemistry: 3,5-Dibromo-2H-pyran-2-one is used as a building block in organic synthesis for the preparation of various complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals .
Biology and Medicine: This compound has shown potential in biological applications due to its ability to interact with biological molecules. It is being studied for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the development of novel compounds with specific properties .
Safety and Hazards
Future Directions
The 2H-pyran ring, which is present in “3,5-dibromo-2H-Pyran-2-one”, is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Despite their importance, the literature of 2HPs is relatively scarce, mainly due to the instability associated with the heterocyclic ring . Therefore, future research could focus on developing more stable and easily synthesizable 2HP compounds.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit ataxia telangiectasia mutated (atm) kinase , which plays a crucial role in the DNA damage response pathway.
Mode of Action
It is likely that it interacts with its targets through covalent bonding, given the presence of reactive bromine atoms in its structure
Biochemical Pathways
Related compounds have been shown to affect the dna damage response pathway by inhibiting atm kinase . This could potentially lead to downstream effects such as cell cycle arrest, DNA repair, or apoptosis.
Result of Action
Given its potential role in inhibiting ATM Kinase, it could potentially induce DNA damage, cell cycle arrest, or apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2H-Pyran-2-one: One common method involves the bromination of 2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.
Bromodecarboxylation of 2-Pyrone Carboxylic Acid: Another method involves the bromodecarboxylation of 2-pyrone carboxylic acid using N-bromosuccinimide and lithium acetate in aqueous acetonitrile.
Industrial Production Methods: Industrial production methods for 3,5-dibromo-2H-pyran-2-one typically involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-2H-pyran-2-one can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Cycloaddition Reactions: This compound is also known to participate in Diels-Alder cycloaddition reactions due to its dienophilic nature.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Cycloaddition: Diels-Alder reactions are usually performed in the presence of electron-rich dienes under thermal or catalytic conditions.
Major Products:
Substitution Reactions: The major products are substituted pyranones where the bromine atoms are replaced by the nucleophiles.
Cycloaddition Reactions: The major products are cycloadducts formed by the addition of dienes to the pyranone ring.
Comparison with Similar Compounds
3-Bromo-2H-Pyran-2-one: This compound has only one bromine atom and is less reactive compared to 3,5-dibromo-2H-pyran-2-one.
2H-Pyran-2-one: The parent compound without any bromine atoms.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of complex molecules .
Properties
IUPAC Name |
3,5-dibromopyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXYPWZJEXLAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the successful zincation of 3,5-dibromo-2H-pyran-2-one using TMPZnCl·LiCl. What is the significance of this finding?
A1: This finding is significant because it highlights a method for the selective functionalization of this compound. The zincation at a specific position allows for further reactions with various electrophiles, effectively serving as a synthetic building block for more complex molecules. This opens possibilities for exploring the use of this compound derivatives in various chemical syntheses, including potentially valuable compounds for medicinal chemistry or materials science. []
Q2: The research focuses on the synthetic utility of these reactions. Are there known applications for this compound derivatives in other fields?
A2: The provided research primarily focuses on synthetic methodology and doesn't delve into specific applications of the resulting compounds. [] Further research would be needed to explore potential applications of this compound derivatives in fields like medicinal chemistry, materials science, or agriculture.
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